molecular formula C12H15NO4 B14494182 4-(4-Nitrophenoxy)cyclohexan-1-ol CAS No. 64935-36-0

4-(4-Nitrophenoxy)cyclohexan-1-ol

Cat. No.: B14494182
CAS No.: 64935-36-0
M. Wt: 237.25 g/mol
InChI Key: NOOUELFGSLSVPS-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)cyclohexan-1-ol is an organic compound with the molecular formula C12H15NO4 It features a cyclohexanol ring substituted with a 4-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)cyclohexan-1-ol typically involves the nucleophilic substitution reaction of 4-nitrophenol with cyclohexanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol and facilitate the nucleophilic attack on the cyclohexanol. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

Major Products Formed

Scientific Research Applications

4-(4-Nitrophenoxy)cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenoxy)propan-1-ol
  • 4-(4-Nitrophenoxy)butan-1-ol
  • 4-(4-Nitrophenoxy)pentan-1-ol

Comparison

Compared to similar compounds, 4-(4-Nitrophenoxy)cyclohexan-1-ol has a unique cyclohexanol ring, which imparts different steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

64935-36-0

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-(4-nitrophenoxy)cyclohexan-1-ol

InChI

InChI=1S/C12H15NO4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-2,5-6,10,12,14H,3-4,7-8H2

InChI Key

NOOUELFGSLSVPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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